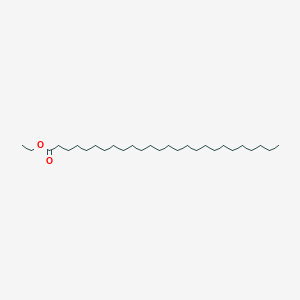

Ethyl hexacosanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl hexacosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30-4-2/h3-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWXXMBQXSOLQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40535482 | |

| Record name | Ethyl hexacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40535482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29030-81-7 | |

| Record name | Ethyl hexacosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40535482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl Hexacosanoate as a Biomarker for Adrenoleukodystrophy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrenoleukodystrophy (ALD) is a severe X-linked genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFAs) in tissues and body fluids. This accumulation is a direct result of mutations in the ABCD1 gene, which impairs the transport of VLCFAs into peroxisomes for their subsequent degradation. The definitive biochemical diagnosis of ALD relies on the quantification of these VLCFAs, particularly hexacosanoic acid (C26:0), and its derivatives. While the term "ethyl hexacosanoate" might be encountered, it is crucial to understand that this is not an endogenous biomarker but rather an ethyl ester derivative of hexacosanoic acid, formed during sample preparation for analytical procedures like gas chromatography-mass spectrometry (GC-MS). This guide provides a comprehensive overview of the established biomarkers for ALD, detailing the quantitative data, experimental protocols for their analysis, and the underlying biochemical pathways.

The Biochemical Basis of Adrenoleukodystrophy

ALD is caused by mutations in the ABCD1 gene, which encodes the adrenoleukodystrophy protein (ALDP), an ATP-binding cassette (ABC) transporter located in the peroxisomal membrane.[1][2] ALDP is responsible for transporting VLCFAs (fatty acids with 22 or more carbons) from the cytosol into the peroxisome, where they are degraded via β-oxidation.[1][3][4] A dysfunctional ALDP leads to the accumulation of VLCFAs, most notably C26:0, in various tissues, including the brain, spinal cord, and adrenal glands, as well as in plasma and red blood cells. This accumulation is the primary biochemical hallmark of ALD and the basis for its diagnosis.

Established Biomarkers for Adrenoleukodystrophy

The diagnosis and monitoring of ALD are primarily based on the measurement of specific VLCFAs and their derivatives.

Hexacosanoic Acid (C26:0) and VLCFA Ratios

The concentration of C26:0 and the ratios of C24:0/C22:0 and C26:0/C22:0 in plasma are the most commonly used diagnostic markers for ALD in males. These markers are elevated in over 99.9% of male patients, irrespective of clinical symptoms.

C26:0-Lysophosphatidylcholine (C26:0-lysoPC)

C26:0-lysoPC has emerged as a more sensitive and specific biomarker, particularly for newborn screening and for identifying female carriers of ALD, who may present with normal plasma VLCFA levels. It is elevated in virtually all male and over 99% of female ALD patients.

C26:0-Carnitine

C26:0-carnitine has been identified as a newer potential biomarker for ALD. However, its utility in newborn screening has been questioned as it was found to be elevated in only 83% of ALD newborns, making C26:0-lysoPC the superior marker for this purpose.

Quantitative Data for ALD Biomarkers

The following tables summarize the quantitative levels of key ALD biomarkers in affected individuals compared to healthy controls.

Table 1: Plasma Very Long-Chain Fatty Acid (VLCFA) Levels

| Analyte | ALD Patients (μM) | Healthy Controls (μM) | Reference |

| C26:0 | 3.23 ± 0.67 | 0 - 0.9 | |

| C26:0/C22:0 Ratio | 0.08 ± 0.03 | 0 - 0.02 | |

| C24:0/C22:0 Ratio | 1.72 ± 0.24 | 0.74 - 1.3 |

Table 2: C26:0-Lysophosphatidylcholine (C26:0-lysoPC) Levels in Dried Blood Spots (DBS)

| Cohort | C26:0-lysoPC (μmol/L whole blood) | Reference |

| ALD/Peroxisomal Biogenesis Disorder Patients (n=28) | 1.13 ± 0.67 | |

| Normal Newborns (n=223) | 0.09 ± 0.03 |

Experimental Protocols

Accurate quantification of ALD biomarkers is critical for diagnosis and research. The following sections detail the methodologies for the analysis of VLCFAs and C26:0-lysoPC.

Analysis of C26:0 and VLCFA Ratios by Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the extraction of total fatty acids from plasma, followed by derivatization to form fatty acid methyl esters (FAMEs) or ethyl esters for analysis.

4.1.1. Lipid Extraction from Plasma

-

To 1 mL of plasma, add an internal standard (e.g., heptadecanoic acid).

-

Add 2 mL of methanol and 3.9 mL of chloroform.

-

Vortex the mixture vigorously and centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent to dryness under a stream of nitrogen.

4.1.2. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

To the dried lipid extract, add 2% methanolic sulfuric acid or 14% boron trifluoride (BF3) in methanol.

-

Heat the mixture at 80-100°C for 1 hour to facilitate the transesterification of fatty acids to their methyl esters.

-

After cooling, add hexane and water to the mixture.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

The FAMEs are then concentrated and reconstituted in a suitable solvent for GC-MS analysis.

4.1.3. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of saturation.

-

Mass Spectrometry: Operated in either scan mode for identification or selected ion monitoring (SIM) mode for quantification of specific FAMEs.

Analysis of C26:0-Lysophosphatidylcholine (C26:0-lysoPC) in Dried Blood Spots (DBS) by LC-MS/MS

This method is highly sensitive and specific, making it ideal for newborn screening.

4.2.1. Extraction from Dried Blood Spots

-

Punch a 3.2 mm disc from the dried blood spot into a well of a 96-well plate.

-

Add an extraction solution containing an isotopically labeled internal standard (e.g., C26:0-d4-lysoPC) in a suitable organic solvent mixture (e.g., methanol/acetonitrile).

-

Agitate the plate for 30-60 minutes to ensure complete extraction of the analyte.

-

Centrifuge the plate and transfer the supernatant to a new plate for analysis.

4.2.2. LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).

-

Chromatography: Reversed-phase chromatography is typically used to separate C26:0-lysoPC from other lysophosphatidylcholines.

-

Mobile Phases: A gradient of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile/methanol with formic acid) is employed.

-

Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to specifically detect the transition of the precursor ion of C26:0-lysoPC to a specific product ion (e.g., m/z 184, corresponding to the phosphocholine headgroup).

Signaling Pathways and Logical Relationships

The pathophysiology of ALD is a direct consequence of the impaired function of the ABCD1 transporter. The accumulation of VLCFAs leads to a cascade of downstream cellular events.

The Role of ABCD1 in Peroxisomal β-Oxidation

Caption: Role of ABCD1 in VLCFA transport and β-oxidation.

Pathophysiological Consequences of VLCFA Accumulation

Caption: Downstream pathological effects of VLCFA accumulation in ALD.

Experimental Workflow for ALD Biomarker Analysis

Caption: Workflow for the analysis of ALD biomarkers.

Conclusion

The accurate diagnosis of adrenoleukodystrophy is paramount for timely intervention and management of the disease. While the term "this compound" may arise in the context of analytical chemistry, it is the endogenous accumulation of hexacosanoic acid (C26:0) and its incorporation into lipids like C26:0-lysophosphatidylcholine that serve as the definitive biomarkers for ALD. This technical guide has provided an in-depth overview of these key biomarkers, including quantitative data, detailed experimental protocols, and the underlying pathophysiology. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working to advance our understanding and treatment of this devastating disease.

References

- 1. Adrenoleukodystrophy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Molecular Biomarkers for Adrenoleukodystrophy: An Unmet Need - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Overlooked Transformation Mechanisms of VLCFAs: Peroxisomal β-Oxidation [mdpi.com]

- 4. Histone Deacetylase Inhibitor Upregulates Peroxisomal Fatty Acid Oxidation and Inhibits Apoptotic Cell Death in Abcd1-Deficient Glial Cells | PLOS One [journals.plos.org]

A Technical Guide to the Natural Sources of Hexacosanoic Acid and Its Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexacosanoic acid (C26:0), also known as cerotic acid, is a very-long-chain saturated fatty acid (VLCFA) with significant biological and industrial relevance. Its accumulation is a key biomarker in the diagnosis of X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disorder. Conversely, its presence in natural waxes and oils makes it a valuable compound in the cosmetic, pharmaceutical, and food industries. This technical guide provides an in-depth overview of the natural sources of hexacosanoic acid and its esters, presenting quantitative data, detailed experimental protocols for its analysis, and visualizations of its biosynthetic and pathological signaling pathways.

Natural Occurrence and Quantitative Data

Hexacosanoic acid and its esters are primarily found in plant cuticular waxes, certain seed oils, and beeswax. The concentration of hexacosanoic acid can vary significantly depending on the source.

Plant Waxes

Plant cuticular waxes form a protective layer on the epidermis of leaves, stems, and fruits. These waxes are complex mixtures of long-chain aliphatic compounds, including fatty acids, alkanes, alcohols, and esters.

-

Carnauba Wax: Derived from the leaves of the Brazilian palm tree Copernicia prunifera, carnauba wax is a rich source of esters of very-long-chain fatty acids. While the overall composition includes 80-85% fatty acid esters, the compounds are predominantly derived from acids and alcohols in the C26-C30 range.[1] Carnauba wax consists chiefly of myricyl cerotate (an ester of hexacosanoic acid and myricyl alcohol) and small quantities of free cerotic acid.[2][3] One analysis suggests that carnauba wax is composed almost entirely of esters of C24, C26, and C28 carboxylic acids and C30, C32, and C34 straight-chained primary alcohols.[4]

-

Tobacco Leaf Wax: The cuticular wax of green tobacco leaf contains various wax esters, including hexacosyl esters. For example, n-hexacosyl n-tetradecanoate and n-hexacosyl i-pentadecanoate have been identified.[5]

Seed Oils and Nuts

Several plant seeds and nuts contain measurable amounts of hexacosanoic acid, typically as a minor component of the total fatty acid profile.

-

Peanut (Arachis hypogaea ): Peanut seed oil is a notable source of hexacosanoic acid. Studies have quantified its presence along with other VLCFAs. The content can vary among different peanut accessions. One study on Japanese common foods found that the hexacosanoic acid content was highest in peanuts among the tested nuts and seeds.

-

Other Nuts and Seeds: Hexacosanoic acid is found in various other nuts and seeds, although generally in lower concentrations compared to more common fatty acids.

Beeswax

Beeswax, produced by honey bees of the genus Apis, is a well-known source of hexacosanoic acid. It is a complex mixture of hydrocarbons, free fatty acids, and various esters. One study reported that hexacosanoic acid constitutes approximately 1% of the free fatty acids in beeswax.

Table 1: Quantitative Data of Hexacosanoic Acid in Natural Sources

| Natural Source | Component | Concentration | Reference(s) |

| Plant Waxes | |||

| Carnauba Wax | Esters of C26-C30 acids | Predominant fraction of total wax | |

| Myricyl cerotate | Chief component | ||

| Free Cerotic Acid | Small quantities | ||

| Seed Oils | |||

| Peanut (Arachis hypogaea) | Hexacosanoic Acid | Quantifiable, varies by accession | |

| Animal Waxes | |||

| Beeswax | Free Hexacosanoic Acid | ~1% of free fatty acids |

Biosynthesis of Hexacosanoic Acid in Plants

Hexacosanoic acid, like other VLCFAs, is synthesized in the endoplasmic reticulum (ER) through a fatty acid elongation (FAE) process. This process involves a multi-enzyme complex that sequentially adds two-carbon units from malonyl-CoA to a pre-existing long-chain acyl-CoA primer (typically C16 or C18). The elongation cycle consists of four key enzymatic reactions:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS), this is the rate-limiting step and determines the chain length specificity.

-

Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).

-

Dehydration: A 3-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.

-

Reduction: Finally, an enoyl-CoA reductase (ECR) reduces the double bond to yield a saturated acyl-CoA that is two carbons longer than the initial substrate.

This cycle is repeated until the desired chain length, such as C26 for hexacosanoic acid, is achieved.

Signaling Pathways Involving Hexacosanoic Acid

While VLCFAs are crucial for plant development and stress responses, the most well-characterized signaling pathway involving hexacosanoic acid is its pathological role in X-linked adrenoleukodystrophy (X-ALD). In X-ALD, a deficiency in the ABCD1 peroxisomal transporter leads to the accumulation of VLCFAs, particularly hexacosanoic acid, in tissues and body fluids. This accumulation triggers a cascade of cellular events, including oxidative stress and inflammation.

The excess hexacosanoic acid is thought to disrupt cell membranes and induce the production of reactive oxygen species (ROS), leading to oxidative damage to lipids and proteins. This oxidative stress, in turn, can activate inflammatory pathways, leading to the production of pro-inflammatory cytokines such as interleukins (e.g., IL-1β, IL-6, IL-8), contributing to the demyelination and neurodegeneration characteristic of X-ALD.

Experimental Protocols

The accurate extraction and quantification of hexacosanoic acid and its esters from complex biological matrices are crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

Extraction of Very-Long-Chain Fatty Acids from Plant Tissues

This protocol is adapted for the general extraction of total fatty acids from plant material.

Materials:

-

Plant tissue (e.g., leaves, seeds)

-

Isopropanol with 0.01% (w/v) butylated hydroxytoluene (BHT)

-

Chloroform

-

Deionized water

-

Centrifuge

-

Nitrogen gas stream

Procedure:

-

Homogenize approximately 200 mg of fresh plant tissue in 3 mL of isopropanol with 0.01% BHT at 75°C for 15 minutes to inactivate lipolytic enzymes.

-

Add 1.5 mL of chloroform and 0.6 mL of water to the homogenate.

-

Vortex the mixture thoroughly to ensure proper mixing.

-

Centrifuge the sample to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipids.

-

Evaporate the chloroform under a gentle stream of nitrogen gas.

Transesterification to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol converts fatty acids to their more volatile methyl esters for GC-MS analysis.

Materials:

-

Dried lipid extract

-

5% (v/v) sulfuric acid in methanol

-

Deionized water

-

Hexane

-

Vortex mixer

-

Centrifuge

Procedure:

-

To the dried lipid extract, add 1 mL of 5% (v/v) sulfuric acid in methanol.

-

Incubate the mixture at 85°C for 3 hours.

-

After cooling to room temperature, add 1.5 mL of deionized water and 1 mL of hexane.

-

Vortex the mixture vigorously to extract the FAMEs into the hexane layer.

-

Centrifuge to separate the phases.

-

Collect the upper hexane phase containing the FAMEs for GC-MS analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-23)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 240°C at 4°C/min, hold for 15 min.

-

Carrier Gas: Helium

-

Injection Mode: Splitless

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI)

-

Scan Range: m/z 50-650

Quantification: Quantification is typically performed using an internal standard (e.g., a deuterated fatty acid) added at the beginning of the extraction process. A calibration curve is generated using certified standards of hexacosanoic acid methyl ester.

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for the analysis of underivatized fatty acids and complex esters.

Instrumentation:

-

Liquid chromatograph coupled to a mass spectrometer (LC-MS)

-

Reversed-phase C8 or C18 column

LC Conditions (Example):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid

-

Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B to elute the long-chain fatty acids.

-

Flow Rate: 0.2-0.4 mL/min

MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode

-

Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

Quantification: Similar to GC-MS, quantification is achieved using an appropriate internal standard and a calibration curve prepared with pure hexacosanoic acid.

Conclusion

Hexacosanoic acid and its esters are naturally occurring lipids with diverse biological and commercial significance. This guide has provided a comprehensive overview of their primary natural sources, including quantitative data where available. The detailed biosynthetic pathway in plants and the pathological signaling cascade in X-linked adrenoleukodystrophy have been illustrated to provide a deeper understanding of their metabolic context. Furthermore, the outlined experimental protocols offer a practical framework for researchers engaged in the extraction and quantification of these important molecules. Further research is warranted to expand the quantitative database of hexacosanoic acid and its specific esters across a wider range of natural sources and to fully elucidate their roles in various biological systems.

References

- 1. atamankimya.com [atamankimya.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Unsaponifiable Matter in Carnuba ( Cera carnuba ) Wax, a Modification of the USP/NF and FCC Methods | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Docosahexaenoic acid-derived oxidized lipid metabolites modulate the inflammatory response of lipolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Very Long-Chain Fatty Acid Esters in Shaping Membrane Architecture and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very long-chain fatty acid (VLCFA) esters, defined as fatty acids with acyl chains of 22 carbon atoms or more, are critical constituents of cellular membranes, profoundly influencing their structural integrity and functional dynamics.[1] While less abundant than their long-chain counterparts, VLCFAs are indispensable for a multitude of biological processes, including the formation of specialized membrane domains, regulation of membrane fluidity and thickness, and participation in signaling cascades.[1][2] Dysregulation of VLCFA metabolism is implicated in a range of severe pathologies, underscoring their importance in cellular health and disease.[3] This technical guide provides an in-depth exploration of the synthesis, incorporation, and multifaceted roles of VLCFA esters in membrane structure, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Very Long-Chain Fatty Acid Esters

VLCFAs are a unique class of lipids characterized by their extended hydrocarbon chains, which can be saturated, monounsaturated, or polyunsaturated.[4] These fatty acids are not typically found as free fatty acids in cells; instead, they are esterified to various lipid backbones, forming a diverse array of complex lipids. The primary classes of lipids that incorporate VLCFAs include:

-

Sphingolipids: VLCFAs are prominently found in ceramides and their derivatives, such as sphingomyelin and glycosphingolipids. These are integral to the structure of the plasma membrane and are key players in cell signaling.

-

Glycerophospholipids: Phospholipids like phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine can also contain VLCFAs, directly impacting membrane biophysical properties.

-

Wax Esters: In specific tissues, such as the meibomian glands, VLCFAs are components of wax esters.

-

Triacylglycerols (TAGs): VLCFAs can be stored in TAGs, particularly in plant seeds, as a form of energy reserve.

-

Cholesteryl Esters: Esterification of VLCFAs to cholesterol can occur, and an accumulation of these esters is associated with certain disease states.

The exceptional length of the acyl chains of VLCFAs confers unique physicochemical properties to the lipids they form, dictating their specific roles within biological membranes.

Synthesis and Metabolism of VLCFA Esters

The synthesis of VLCFAs occurs in the endoplasmic reticulum (ER) through a cyclical elongation process involving a multi-enzyme complex. The rate-limiting step is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). Mammals possess seven different ELOVL enzymes (ELOVL1-7), each exhibiting specificity for fatty acid substrates of different chain lengths and saturation levels.

The process of ceramide synthesis, a major fate for VLCFAs, involves the N-acylation of a sphingoid base by a ceramide synthase (CerS) enzyme. There are six CerS isoforms in mammals (CerS1-6), each displaying a preference for fatty acyl-CoAs of specific chain lengths. For instance, CerS2 is primarily responsible for the synthesis of ceramides containing C22-C24 VLCFAs, while CerS3 is involved in the synthesis of ceramides with even longer acyl chains (≥C26).

The intricate regulation of ELOVL and CerS expression and activity ensures the precise tissue-specific and developmentally regulated production of a diverse array of VLCFA-containing lipids to meet the specific functional demands of different cell types and their membranes.

Below is a diagram illustrating the general pathway of VLCFA-ceramide synthesis.

Caption: Synthesis pathway of VLCFA-containing ceramides in the ER.

Structural Roles of VLCFA Esters in Cellular Membranes

The incorporation of VLCFA esters into membrane lipids has profound consequences for the biophysical properties of the bilayer.

Membrane Thickness and Stability

The extended length of VLCFAs contributes to an increase in the thickness of the lipid bilayer. This thickening can create a more robust barrier and is particularly important in specialized membranes like the myelin sheath, where it enhances insulation and prevents ion leakage. The presence of VLCFA-containing sphingolipids can also increase the stability of membranes, making them more resistant to physical stress and chemical insults.

Membrane Fluidity and Permeability

The long, saturated acyl chains of many VLCFAs tend to pack tightly together, leading to a decrease in membrane fluidity. This reduced fluidity can create more ordered, gel-like domains within the membrane, often referred to as lipid rafts. These domains are enriched in VLCFA-containing sphingolipids and cholesterol and serve as platforms for the organization of signaling proteins. Conversely, the introduction of unsaturation in the VLCFA chain can increase membrane fluidity. The altered fluidity and increased thickness due to VLCFAs also contribute to decreased membrane permeability.

Interleaflet Coupling and Membrane Curvature

The extended acyl chains of VLCFAs are long enough to span a significant portion of the opposing leaflet of the lipid bilayer, a phenomenon known as interdigitation. This interdigitation can enhance the coupling between the two leaflets of the membrane and is thought to play a role in stabilizing highly curved membrane structures, which are important in processes like vesicle formation and fusion.

Table 1: Impact of VLCFAs on Membrane Biophysical Properties

| Biophysical Property | Effect of Saturated VLCFA Incorporation | References |

| Membrane Thickness | Increased | |

| Membrane Fluidity | Decreased | |

| Membrane Permeability | Decreased | |

| Membrane Stability | Increased | |

| Lipid Raft Formation | Promoted |

Functional Roles of VLCFA Esters in Specific Membrane Structures

The Myelin Sheath

The myelin sheath, a multilayered membrane that insulates nerve axons, is exceptionally rich in lipids, with a significant proportion of these containing VLCFAs. Galactosylceramide, a major component of myelin, is predominantly acylated with VLCFAs. These VLCFA-containing lipids are crucial for the proper compaction and stability of the myelin sheath, ensuring rapid nerve impulse conduction. Dysregulation of VLCFA metabolism is a hallmark of several demyelinating diseases, such as X-linked adrenoleukodystrophy (X-ALD).

Table 2: Predominant VLCFA Distribution in Myelin Lipids

| Lipid Class | Predominant VLCFAs | Approximate Molar % of Total Lipids | References |

| Galactosylceramide | C24:0, C24:1 | ~20% | |

| Sulfatide | C24:0, C24:1 | ||

| Sphingomyelin | C22:0, C24:0, C24:1 | ||

| Phospholipids | C22:0, C24:0 | ~40% (total phospholipids) |

Note: The exact percentages can vary depending on the specific region of the nervous system and the analytical methods used.

Plasma Membrane and Lipid Rafts

In the plasma membrane, VLCFA-containing sphingolipids are key components of lipid rafts. These microdomains serve as organizing centers for a variety of cellular processes, including signal transduction and membrane trafficking. The enrichment of VLCFAs in these rafts contributes to their distinct biophysical properties, such as reduced fluidity and increased thickness, which are essential for their function.

Role of VLCFA Esters in Cell Signaling

VLCFA-containing lipids, particularly ceramides, are not merely structural components but also act as potent signaling molecules.

Ceramide-Mediated Signaling

Ceramides with different acyl chain lengths can have distinct, and sometimes opposing, biological effects. For instance, long-chain ceramides (e.g., C16:0-ceramide) are often associated with the induction of apoptosis and cellular stress responses. In contrast, VLCFA-ceramides have been implicated in cell survival and differentiation pathways. The balance between different ceramide species is therefore critical for cellular homeostasis.

The diagram below illustrates a simplified signaling pathway where the accumulation of long-chain ceramides can lead to apoptosis.

Caption: A simplified pathway of long-chain ceramide-induced apoptosis.

Sphingosine-1-Phosphate Signaling

Ceramides can be further metabolized to sphingosine-1-phosphate (S1P), a critical signaling lipid involved in a wide range of cellular processes, including cell proliferation, survival, and migration. Recent research has shown that glia can convert VLCFAs into S1P, which can then contribute to neuroinflammation.

Experimental Protocols for the Analysis of VLCFA Esters

The accurate analysis of VLCFA esters requires specialized techniques due to their low abundance and hydrophobic nature. Gas chromatography-mass spectrometry (GC-MS) is a commonly used method for the quantification of total fatty acid profiles, including VLCFAs.

Lipid Extraction from Biological Samples

A robust lipid extraction is the first critical step for accurate VLCFA analysis. The Folch method is a widely used protocol.

Protocol: Lipid Extraction using the Folch Method

-

Homogenization: Homogenize the tissue or cell sample in a suitable buffer.

-

Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.

-

Vortexing: Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 0.9% NaCl solution and centrifuge to separate the mixture into two phases.

-

Collection of Organic Phase: Carefully collect the lower chloroform phase, which contains the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the extracted fatty acids must be derivatized to their more volatile fatty acid methyl esters (FAMEs).

Protocol: GC-MS Analysis of VLCFA FAMEs

-

Derivatization: Add a solution of 2% H₂SO₄ in methanol to the dried lipid extract and heat to convert fatty acids to FAMEs.

-

FAME Extraction: After cooling, add hexane and water, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs.

-

Sample Preparation: Dry the hexane extract and resuspend the FAMEs in a small volume of hexane for injection into the GC-MS.

-

GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., DB-1ms).

-

Carrier Gas: Helium.

-

Oven Temperature Program: A temperature gradient to separate FAMEs based on chain length and unsaturation.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

-

Table 3: Representative GC-MS Parameters for VLCFA FAME Analysis

| Parameter | Setting |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas Flow Rate | 1.0 mL/min (Helium) |

| Oven Program | Initial: 100°C (2 min), Ramp 1: 10°C/min to 250°C, Ramp 2: 5°C/min to 320°C (10 min) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Full scan (m/z 50-600) or SIM |

The following diagram illustrates a typical workflow for the analysis of VLCFAs from biological samples.

Caption: A general experimental workflow for VLCFA analysis.

Conclusion

Very long-chain fatty acid esters are far more than simple structural lipids; they are critical modulators of membrane architecture and key players in a variety of cellular processes. Their unique chemical properties, conferred by their extended acyl chains, allow them to influence membrane thickness, fluidity, and the formation of specialized domains, all of which are essential for normal cellular function. Furthermore, their roles as signaling molecules and their involvement in the pathogenesis of numerous diseases make them important targets for further research and potential therapeutic intervention. A thorough understanding of the synthesis, metabolism, and function of VLCFA esters is paramount for advancing our knowledge of cell biology and for the development of novel treatments for VLCFA-related disorders. This technical guide provides a foundational resource to aid in these endeavors.

References

The Peroxisomal Beta-Oxidation of Hexacosanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the metabolic pathway for hexacosanoic acid within peroxisomes, a critical process for lipid homeostasis and cellular health. Dysregulation of this pathway is centrally implicated in several severe metabolic disorders, most notably X-linked adrenoleukodystrophy (X-ALD). This document details the core biochemical steps, enzymatic players, regulatory mechanisms, and relevant experimental protocols for studying this pathway.

Introduction

Hexacosanoic acid (C26:0) is a saturated very-long-chain fatty acid (VLCFA). Due to their length, the beta-oxidation of these fatty acids cannot be initiated in the mitochondria and occurs exclusively in peroxisomes.[1] This metabolic process involves the sequential shortening of the fatty acid chain, which is crucial for preventing its toxic accumulation. The resulting shorter-chain fatty acids can then be further metabolized in the mitochondria for energy production.[1] A defect in the peroxisomal beta-oxidation of VLCFAs leads to their accumulation in plasma and tissues, a hallmark of several genetic disorders known as peroxisomal biogenesis disorders and single-enzyme deficiencies, including the severe neurodegenerative disease X-linked adrenoleukodystrophy.[2]

Core Metabolic Pathway

The peroxisomal beta-oxidation of hexacosanoic acid is a cyclical four-step process that shortens the acyl-CoA chain by two carbons per cycle, yielding acetyl-CoA.

Step 1: Activation and Transport

Before degradation, cytosolic hexacosanoic acid must be activated to its coenzyme A (CoA) ester, hexacosanoyl-CoA. This activation is carried out by very-long-chain acyl-CoA synthetases. The transport of hexacosanoyl-CoA from the cytosol into the peroxisomal matrix is mediated by the ATP-binding cassette (ABC) transporter, ABCD1 (also known as ALD protein).[3] Mutations in the ABCD1 gene are the cause of X-linked adrenoleukodystrophy, leading to the accumulation of VLCFAs.[3]

Step 2: Acyl-CoA Oxidase 1 (ACOX1) - Dehydrogenation

Inside the peroxisome, the first and rate-limiting step of beta-oxidation is catalyzed by Acyl-CoA Oxidase 1 (ACOX1). ACOX1 introduces a double bond between the alpha and beta carbons of hexacosanoyl-CoA, forming trans-2,3-dehydrohexacosanoyl-CoA. This reaction uses FAD as a cofactor and produces hydrogen peroxide (H2O2).

Step 3: D-Bifunctional Protein (DBP) - Hydration and Dehydrogenation

The subsequent two steps are catalyzed by a single enzyme, D-Bifunctional Protein (DBP), which possesses two distinct enzymatic activities: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase.

-

Hydration: The enoyl-CoA hydratase domain of DBP hydrates the double bond of trans-2,3-dehydrohexacosanoyl-CoA to form 3-hydroxyhexacosanoyl-CoA.

-

Dehydrogenation: The 3-hydroxyacyl-CoA dehydrogenase domain of DBP then oxidizes 3-hydroxyhexacosanoyl-CoA to 3-ketohexacosanoyl-CoA, using NAD+ as a cofactor.

Step 4: 3-Ketoacyl-CoA Thiolase (ACAA1) - Thiolytic Cleavage

The final step is the thiolytic cleavage of 3-ketohexacosanoyl-CoA by the peroxisomal 3-ketoacyl-CoA thiolase, also known as Acetyl-CoA Acyltransferase 1 (ACAA1). This reaction releases a molecule of acetyl-CoA and a shortened acyl-CoA (tetracosanoyl-CoA), which can then undergo further rounds of beta-oxidation.

This cycle repeats until the fatty acyl-CoA is sufficiently shortened, at which point it can be transported to the mitochondria for complete oxidation.

Visualization of the Core Metabolic Pathway

Caption: Peroxisomal beta-oxidation of hexacosanoic acid.

Quantitative Data

Quantitative data on the kinetics of peroxisomal enzymes with hexacosanoic acid as a substrate are limited in the literature. The following tables summarize available data for very-long-chain fatty acids and related substrates.

Table 1: Enzyme Kinetic Properties

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism | Notes |

| ACAA1 (Thiolase) | Acetoacetyl-CoA | 7.7 | 26.8 | Rat | Preferred substrates are medium-chain. |

| 3-Oxooctanoyl-CoA | 9.1 | 145 | Rat | ||

| 3-Oxohexadecanoyl-CoA | 7.8 | - | Rat | ||

| 3-Oxohexadecanedioyl-CoA | 3.4 | - | Rat |

Table 2: Concentration of Hexacosanoic Acid (C26:0) in Human Plasma

| Condition | C26:0 Concentration (µmol/L) | C26:0/C22:0 Ratio | C24:0/C22:0 Ratio |

| Control | 0.17–0.73 | Normal | Normal |

| X-linked Adrenoleukodystrophy (X-ALD) | Elevated | Increased | Increased |

| D-Bifunctional Protein Deficiency | Markedly Elevated (e.g., 6.62) | Increased | Increased |

Reference ranges can vary slightly between laboratories. Data from a case report on D-bifunctional protein deficiency. A study on fibroblasts from X-ALD patients found that while C26:0 levels are elevated, hexacosenoyl-CoA (C26:1-CoA) is the most abundantly concentrated VLCFA-CoA species.

Regulation of the Pathway

The primary regulator of peroxisomal beta-oxidation is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their expression. Genes encoding the core enzymes of peroxisomal beta-oxidation, including ACOX1, are targets of PPARα. Ligands for PPARα include fatty acids and their derivatives, as well as fibrate drugs.

Visualization of PPARα Signaling Pathway

Caption: PPARα signaling pathway for the regulation of peroxisomal beta-oxidation.

Experimental Protocols

Measurement of Peroxisomal Beta-Oxidation of C26:0 in Cultured Fibroblasts

This protocol is adapted from established methods for measuring VLCFA beta-oxidation.

Materials:

-

Cultured human skin fibroblasts

-

[1-¹⁴C]Hexacosanoic acid (C26:0)

-

Culture medium (e.g., DMEM) with 10% fetal bovine serum

-

Phosphate-buffered saline (PBS)

-

0.25% Trypsin-EDTA

-

Scintillation fluid and vials

-

Scintillation counter

-

BCA Protein Assay Kit

Procedure:

-

Cell Culture: Grow fibroblasts to confluence in T25 flasks.

-

Radiolabeling:

-

Prepare a labeling medium containing [1-¹⁴C]C26:0 complexed to fatty acid-free bovine serum albumin (BSA). The final concentration of C26:0 should be in the low micromolar range.

-

Wash the confluent cell monolayer twice with PBS.

-

Add the labeling medium to the cells and incubate for 2-4 hours at 37°C in a CO₂ incubator.

-

-

Harvesting and Lysis:

-

After incubation, aspirate the labeling medium and wash the cells three times with ice-cold PBS.

-

Harvest the cells by trypsinization.

-

Centrifuge the cell suspension and resuspend the pellet in a small volume of PBS.

-

Lyse the cells by sonication or freeze-thawing.

-

-

Separation of Substrate and Product:

-

The beta-oxidation of [1-¹⁴C]C26:0 produces ¹⁴C-labeled acetyl-CoA, which is water-soluble. The un-metabolized [1-¹⁴C]C26:0 remains in the lipid fraction.

-

Separate the aqueous and lipid phases by adding a mixture of chloroform and methanol to the cell lysate, followed by centrifugation.

-

-

Quantification:

-

Transfer an aliquot of the aqueous phase (containing the ¹⁴C-labeled water-soluble products) to a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysate using a BCA assay.

-

-

Calculation: Express the beta-oxidation activity as pmol of ¹⁴C-labeled water-soluble products formed per hour per mg of cell protein.

Immunofluorescence Staining of Peroxisomal Proteins (e.g., ACOX1)

Materials:

-

Cultured cells on glass coverslips

-

PBS

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer: 0.1% Triton X-100 in PBS

-

Blocking buffer: 1% BSA in PBS

-

Primary antibody (e.g., rabbit anti-ACOX1)

-

Fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488)

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Preparation: Seed cells on sterile glass coverslips in a petri dish and grow to 50-70% confluency.

-

Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization:

-

Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to the recommended concentration.

-

Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the coverslips three times with PBS.

-

Dilute the fluorescently-labeled secondary antibody in blocking buffer.

-

Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the coverslips three times with PBS.

-

Incubate with DAPI solution for 5 minutes for nuclear staining.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using a drop of mounting medium.

-

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters.

Visualization of an Experimental Workflow

Caption: Workflow for measuring peroxisomal beta-oxidation in cultured cells.

Conclusion

The peroxisomal beta-oxidation of hexacosanoic acid is a fundamental metabolic pathway with significant implications for human health. A thorough understanding of its core components, regulation, and the consequences of its dysfunction is essential for the development of therapeutic strategies for diseases such as X-linked adrenoleukodystrophy. The methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing our knowledge in this critical area of cellular metabolism.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serum very-long-chain fatty acids levels determined by gas chromatography in the diagnosis of peroxisomal disorders in Poland [termedia.pl]

Pro-Inflammatory Effects of Very Long-Chain Fatty Acids: A Technical Guide

Abstract

Very long-chain fatty acids (VLCFAs), defined as saturated fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids. However, their accumulation, a hallmark of genetic disorders like X-linked adrenoleukodystrophy (X-ALD), is increasingly recognized as a potent trigger of sterile inflammation. This technical guide provides an in-depth examination of the pro-inflammatory effects of VLCFAs, detailing the molecular mechanisms, key experimental findings, and detailed protocols for researchers, scientists, and drug development professionals. We explore the roles of oxidative stress, endoplasmic reticulum (ER) stress, and inflammasome activation in VLCFA-induced inflammation, with a focus on glial cells and macrophages. This guide aims to be a comprehensive resource for understanding and investigating the complex interplay between VLCFA metabolism and the inflammatory response.

Introduction

Very long-chain fatty acids (VLCFAs) are fatty acids with a carbon chain length of 22 or more.[1][2] Under normal physiological conditions, VLCFAs are metabolized primarily through β-oxidation within peroxisomes.[1][3][4] Genetic defects in peroxisomal transporters, such as the ATP-binding cassette transporter subfamily D member 1 (ABCD1), lead to the accumulation of VLCFAs in various tissues and bodily fluids, most notably in the brain, spinal cord, and adrenal cortex. This accumulation is the underlying cause of X-linked adrenoleukodystrophy (X-ALD), a progressive neurodegenerative disorder.

A growing body of evidence indicates that the accumulation of VLCFAs is not merely a passive biomarker but an active driver of the neuroinflammatory processes that contribute significantly to the pathology of X-ALD and other related disorders. The pro-inflammatory effects of VLCFAs are particularly pronounced in glial cells (astrocytes, microglia, and oligodendrocytes) and macrophages, which are key players in the innate immune response of the central nervous system (CNS).

This guide will systematically explore the molecular mechanisms through which VLCFAs exert their pro-inflammatory effects, present quantitative data from key experimental studies, and provide detailed protocols for the methodologies used to investigate these phenomena.

Mechanisms of VLCFA-Induced Inflammation

The pro-inflammatory response to elevated VLCFA levels is multifactorial, involving the interplay of several cellular stress pathways. The primary mechanisms identified to date include mitochondrial dysfunction and oxidative stress, endoplasmic reticulum (ER) stress, and the activation of innate immune signaling pathways, including the NLRP3 inflammasome.

Mitochondrial Dysfunction and Oxidative Stress

The accumulation of VLCFAs, particularly hexacosanoic acid (C26:0), has been shown to induce mitochondrial dysfunction. This is characterized by a decrease in the mitochondrial inner membrane potential and impaired oxidative phosphorylation. The disruption of the mitochondrial electron transport chain leads to an overproduction of reactive oxygen species (ROS), such as superoxide radicals. This increase in ROS, coupled with a decrease in the levels of cellular antioxidants like glutathione (GSH), results in a state of oxidative stress.

Oxidative stress, in turn, can damage cellular components, including lipids (lipid peroxidation) and proteins (protein carbonylation), and can act as a signaling molecule to activate pro-inflammatory pathways. Oligodendrocytes, the myelin-producing cells of the CNS, are particularly vulnerable to VLCFA-induced oxidative stress, which is thought to contribute to the demyelination seen in X-ALD.

Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum is a critical organelle for protein folding and lipid biosynthesis. The incorporation of excess saturated VLCFAs into ER membranes can disrupt their fluidity and function, leading to the accumulation of unfolded or misfolded proteins, a condition known as ER stress.

In response to ER stress, cells activate a signaling network called the unfolded protein response (UPR). The UPR aims to restore ER homeostasis but can trigger inflammation and apoptosis if the stress is prolonged or severe. Key markers of ER stress, such as C/EBP homologous protein (CHOP), are significantly upregulated in cells exposed to C26:0. The activation of the UPR has been demonstrated in fibroblasts from X-ALD patients treated with C26:0.

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex of the innate immune system that, upon activation, triggers the maturation and secretion of the potent pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). While the direct interaction of VLCFAs with NLRP3 is still under investigation, saturated fatty acids are known to be potent activators of the NLRP3 inflammasome. This activation is often linked to mitochondrial dysfunction and the release of mitochondrial ROS, which act as a key signaling event for inflammasome assembly. The resulting secretion of IL-1β can amplify the inflammatory cascade, recruiting other immune cells and promoting further tissue damage.

Quantitative Data on VLCFA-Induced Pro-Inflammatory Effects

The following tables summarize quantitative data from various studies investigating the pro-inflammatory effects of VLCFAs.

Table 1: VLCFA Levels in X-ALD Patients

| Analyte | Patient Cohort | Tissue/Fluid | Fold Increase vs. Control (approx.) | Reference |

| C26:0 | Cerebral ALD | Brain White Matter (Plaque Area) | 3.8-fold | |

| C26:0 | Cerebral ALD | Brain White Matter (Intact Regions) | 2.5-fold | |

| VLCFAs | Cerebral ALD | Myelin | Higher than AMN patients | |

| C26:0/C22:0 Ratio | X-ALD | Serum | > 0.02 (diagnostic cutoff) | |

| C24:0/C22:0 Ratio | X-ALD | Serum | > 1.0 (diagnostic cutoff) |

Table 2: In Vitro Effects of VLCFA on Inflammatory Markers

| Cell Type | VLCFA (Concentration) | Inflammatory Marker | Fold Change/Effect | Reference |

| Human Fibroblasts (X-ALD) | C26:0 (Not specified) | Intracellular ROS | Significant increase | |

| Human Fibroblasts (X-ALD) | C26:0 (Not specified) | Reduced Glutathione (GSH) | Significant decrease | |

| Human Fibroblasts (X-ALD) | C26:0 (Not specified) | Mitochondrial Membrane Potential | Significant decrease | |

| Murine Oligodendrocytes (158N) | C26:0 (25 µM) | Cell Survival | Decreased to ~80% | |

| Murine Oligodendrocytes (158N) | C26:0 (Not specified) | ROS and RNS | Overproduction | |

| Murine Oligodendrocytes (158N) | C26:0 (Not specified) | SOD Activity | Increased | |

| Murine Oligodendrocytes (158N) | C26:0 (Not specified) | Catalase Activity | Decreased | |

| Human Fibroblasts (X-ALD) | C26:0 | ER Stress Markers (EDEM1, GADD34, CHOP) | Increased expression |

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in VLCFA-induced inflammation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of VLCFA-induced inflammation.

Cell Culture

Protocol 5.1.1: Primary Human Astrocyte Culture

-

Coating Culture Flasks: Coat T-75 flasks with Poly-L-Lysine solution. Incubate for at least 2 hours at 37°C or overnight at room temperature. Aspirate the coating solution and allow the flasks to dry completely in a sterile hood.

-

Thawing Cryopreserved Astrocytes: Quickly thaw a vial of cryopreserved human primary astrocytes in a 37°C water bath.

-

Seeding: Transfer the cell suspension to a 15 mL conical tube containing pre-warmed Astrocyte Growth Medium. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh Astrocyte Growth Medium and seed into the coated T-75 flask.

-

Maintenance: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

-

Subculture: When cells reach 80-90% confluency, wash with Dulbecco's Phosphate-Buffered Saline (DPBS), and detach using a trypsin-EDTA solution. Neutralize the trypsin with medium containing serum, centrifuge, and re-seed into new coated flasks.

VLCFA Treatment

Protocol 5.2.1: Preparation and Treatment of Cells with C26:0

Note: VLCFAs are highly hydrophobic and require a carrier molecule for solubilization in aqueous culture media.

-

Stock Solution Preparation: Dissolve hexacosanoic acid (C26:0) in an organic solvent such as ethanol or DMSO to create a concentrated stock solution.

-

Complexation with Bovine Serum Albumin (BSA): Prepare a fatty acid-free BSA solution in serum-free culture medium. While vortexing the BSA solution, slowly add the C26:0 stock solution to achieve the desired final concentration. This allows the fatty acid to bind to the BSA, making it soluble and bioavailable to the cells.

-

Cell Treatment: Replace the normal culture medium with the prepared C26:0-BSA complex medium. An equivalent concentration of the vehicle (e.g., ethanol-BSA) should be used as a control. Incubate the cells for the desired period (e.g., 24-72 hours) before downstream analysis.

Measurement of Inflammatory Markers

Protocol 5.3.1: Quantitative Real-Time PCR (RT-qPCR) for Cytokine mRNA Expression

-

RNA Isolation: Following VLCFA treatment, wash the cells with cold DPBS and lyse them using a suitable lysis buffer (e.g., containing guanidinium thiocyanate). Isolate total RNA using a column-based kit or phenol-chloroform extraction.

-

RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity by gel electrophoresis.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

qPCR Reaction: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target cytokine gene (e.g., IL-6, TNF-α) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.

-

Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.

Protocol 5.3.2: ELISA for IL-1β Secretion

-

Sample Collection: After VLCFA treatment, collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for IL-1β and incubate overnight.

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Add standards and samples (culture supernatants) to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for IL-1β.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a TMB substrate solution. A color change will develop.

-

Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to determine the concentration of IL-1β in the samples.

Assessment of Cellular Stress

Protocol 5.4.1: Measurement of Mitochondrial ROS using MitoSOX Red

-

Cell Preparation: Culture cells on glass-bottom dishes or in 96-well plates suitable for fluorescence microscopy or plate reader analysis.

-

MitoSOX Staining: Prepare a 5 µM working solution of MitoSOX Red in warm HBSS or serum-free medium. Remove the culture medium from the cells, wash once with warm buffer, and incubate with the MitoSOX Red solution for 10-30 minutes at 37°C, protected from light.

-

Washing: Gently wash the cells three times with warm buffer to remove excess probe.

-

Imaging/Quantification: Immediately analyze the cells using a fluorescence microscope (Ex/Em: ~510/580 nm) or a fluorescence plate reader. The fluorescence intensity is proportional to the level of mitochondrial superoxide.

Protocol 5.4.2: Western Blot for ER Stress Markers (e.g., CHOP)

-

Protein Extraction: After VLCFA treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against an ER stress marker (e.g., CHOP, BiP) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

VLCFA Quantification

Protocol 5.5.1: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Lipid Extraction: Extract total lipids from plasma, cells, or tissues using a solvent mixture such as chloroform:methanol (2:1, v/v).

-

Hydrolysis and Methylation: Saponify the lipid extract to release fatty acids and then derivatize them to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride-methanol.

-

FAME Extraction: Extract the FAMEs into an organic solvent like hexane.

-

GC-MS Analysis: Inject the FAME sample into a gas chromatograph equipped with a capillary column. The FAMEs will separate based on their volatility and chain length. The eluting compounds are then ionized and detected by a mass spectrometer.

-

Quantification: Identify and quantify individual VLCFA-FAMEs by comparing their retention times and mass spectra to those of known standards. An internal standard (e.g., C17:0) is added at the beginning of the procedure for accurate quantification.

Conclusion

The accumulation of very long-chain fatty acids represents a significant metabolic stressor that can initiate and perpetuate a pro-inflammatory cascade in various cell types, particularly within the central nervous system. The mechanisms underpinning this inflammation are complex and interconnected, involving mitochondrial dysfunction, the generation of reactive oxygen species, endoplasmic reticulum stress, and the activation of innate immune signaling pathways like the NLRP3 inflammasome. Understanding these pathways is crucial for the development of therapeutic strategies aimed at mitigating the neuroinflammatory damage seen in diseases like X-linked adrenoleukodystrophy. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the pro-inflammatory effects of VLCFAs and to evaluate the efficacy of potential therapeutic interventions. Continued research in this area is essential to unravel the full spectrum of VLCFA-induced pathology and to identify novel targets for drug development.

References

- 1. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Evidence of oxidative stress in very long chain fatty acid--treated oligodendrocytes and potentialization of ROS production using RNA interference-directed knockdown of ABCD1 and ACOX1 peroxisomal proteins [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical Aspects of X‐Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Involvement of Ethyl Hexacosanoate in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential role of ethyl hexacosanoate in the pathophysiology of neurodegenerative diseases. While direct research on this compound is nascent, this document synthesizes critical findings from two related and highly relevant fields of study: the established neurotoxic effects of its parent molecule, hexacosanoic acid (C26:0), a very-long-chain fatty acid (VLCFA), and the neuro-modulatory effects observed with ethyl esters of other fatty acids in clinical and preclinical studies of neurodegeneration. This guide consolidates quantitative data, details key experimental methodologies, and visualizes associated signaling pathways to serve as a foundational resource for researchers and professionals in the field.

Introduction: The Emerging Intersection of Very-Long-Chain Fatty Acids and Neurodegeneration

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates lipid metabolism dysregulation as a key contributing factor. Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are particularly abundant in the nervous system and play crucial roles in membrane structure and cellular signaling.[1] However, their accumulation can lead to significant cellular stress and pathology.

Hexacosanoic acid (C26:0) is a VLCFA that has been directly implicated in neurodegenerative processes. Its accumulation is the primary biomarker for X-linked adrenoleukodystrophy (X-ALD), a severe neuroinflammatory demyelinating disorder.[2] Furthermore, elevated levels of C26:0 have been identified as a potential blood biomarker for dementia, including Alzheimer's disease, suggesting a broader role in neurodegeneration beyond rare genetic disorders.[3]

The ethyl ester form, this compound, remains largely uninvestigated. However, studies on the ethyl esters of other fatty acids, such as eicosapentaenoic acid (EPA), have been conducted in the context of neurodegenerative diseases, with mixed but informative results.[4][5] This guide will therefore explore the potential implications of this compound in neurodegeneration by examining the known effects of its constituent parts.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on hexacosanoic acid and ethyl esters of other fatty acids in the context of neurodegenerative diseases.

Table 1: Hexacosanoic Acid (C26:0) Levels in Neurodegenerative Conditions

| Condition | Sample Type | Finding | Reference |

| Dementia (including Alzheimer's) | Plasma and Red Blood Cells | Significant accumulation of C26:0 compared to control group. | |

| Childhood Adrenoleukodystrophy (cALD) | Brain White Matter (Plaque Area) | Significantly increased accumulation of C26:0 in phospholipids compared to control. |

Table 2: Effects of Ethyl-Eicosapentaenoate (Ethyl-EPA) in Neurodegenerative Disease Models and Trials

| Disease | Model/Study Type | Dosage | Key Outcome | Reference |

| Huntington's Disease | YAC128 Mouse Model | Oral delivery | Modest but significant improvement in motor dysfunction; no reduction in striatal neuropathology. | |

| Huntington's Disease | Double-blind, randomized, placebo-controlled trial | 2 g/day | No significant benefit in the intent-to-treat cohort; exploratory analysis suggested stable or improved motor function in a subset of patients. | |

| Parkinson's Disease | MPTP-probenecid Mouse Model | 0.8% E-EPA diet | Attenuated hypokinesia and procedural memory deficit; suppressed pro-inflammatory cytokines; did not prevent nigrostriatal dopamine loss. | |

| Alzheimer's Disease | Pilot Study | Not specified | Unlikely to have clinically important treatment effects on cognition during a 12-week period. |

Table 3: Effects of Hexacosanoic Acid (C26:0) on Glial Cells

| Parameter | Cell Type | Finding | Reference |

| Oxidative DNA Damage | C6 Glial Cells | More than five-fold increase in cells exposed to C26:0 compared to controls. | |

| Nitric Oxide (NO) Levels | C6 Glial Cells | Increased NO levels, indicating nitrative stress. | |

| Interleukin-1beta (IL-1β) Levels | C6 Glial Cells | High levels, indicating an inflammatory response. | |

| Lipid Peroxidation | C6 Glial Cells | Increased isoprostane levels. |

Signaling Pathways Implicated in VLCFA-Mediated Neurotoxicity

The accumulation of VLCFAs, particularly C26:0, can trigger several deleterious signaling cascades within neural cells. These pathways often converge on inflammation, oxidative stress, and apoptosis.

Pro-Inflammatory and Lipotoxic Pathways

In conditions like cALD, the accumulation of VLCFAs leads to a lipotoxic response. This can activate enzymes like 5-lipoxygenase (5-LOX), leading to the production of pro-inflammatory leukotrienes. Furthermore, VLCFAs can induce glial-derived sphingosine-1-phosphate synthesis, which is a potent neuroinflammatory mediator.

Oxidative and Nitrative Stress Pathways in Glial Cells

In vitro studies have demonstrated that direct exposure of glial cells to hexacosanoic acid induces a state of severe cellular stress. This involves the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to oxidative damage to DNA and lipids (lipid peroxidation), and an increase in pro-inflammatory cytokines.

Potential Modulatory Pathways of Fatty Acid Ethyl Esters

While the direct effects of this compound are unknown, studies on ethyl-EPA suggest potential mechanisms of action, including the modulation of neuroinflammation and enhancement of neurotrophic factor expression. However, some fatty acid esters, like docosahexaenoic acid ethyl ester, have been shown to potentially exacerbate neuronal damage through increased lipid peroxidation, highlighting the need for caution. The PI3K/Akt pathway is a critical cell survival pathway that can be positively modulated by certain fatty acids, promoting neuronal survival.

Key Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a reference for researchers looking to replicate or build upon this work.

Animal Models of Neurodegenerative Diseases

-

YAC128 Mouse Model of Huntington's Disease:

-

Objective: To assess the efficacy of a therapeutic agent on motor dysfunction and neuropathology in a transgenic model of Huntington's disease.

-

Methodology: Symptomatic YAC128 mice (e.g., at 7 months of age) are orally administered the test compound (e.g., ethyl-EPA) or a vehicle control. Motor function is assessed at regular intervals (e.g., up to 12 months of age) using tests such as the rotarod and open-field activity. At the end of the study, brain tissue is collected for neuropathological analysis, including striatal volume, neuron counts, and expression of markers like DARPP-32.

-

Workflow:

Experimental Workflow for YAC128 Mouse Model.

-

-

MPTP-Probenecid Mouse Model of Parkinson's Disease:

-

Objective: To evaluate the neuroprotective and anti-inflammatory effects of a compound in a toxin-induced model of Parkinson's disease.

-

Methodology: Mice are pre-fed a diet containing the test compound (e.g., 0.8% ethyl-EPA) or a control diet. Parkinsonism is then induced by injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) along with probenecid (which enhances MPTP toxicity). Behavioral assessments for motor function (rotarod, pole test) and memory (Morris water maze) are conducted. Post-mortem analysis includes measuring nigrostriatal dopamine levels and quantifying pro-inflammatory cytokines in the striatum.

-

In Vitro Glial Cell Stress Assay

-

Objective: To determine the direct effects of hexacosanoic acid on oxidative stress, nitrative stress, and inflammation in glial cells.

-

Methodology: C6 glial cells are cultured and exposed to vesicles containing hexacosanoic acid (C26:0). After a defined incubation period, various assays are performed:

-

Oxidative DNA Damage: Comet assay with and without endonuclease III repair enzyme.

-

Nitrative Stress: Measurement of nitric oxide (NO) levels in the culture medium.

-

Inflammation: Quantification of pro-inflammatory cytokines such as Interleukin-1beta (IL-1β) using ELISA.

-

Lipid Peroxidation: Measurement of isoprostane levels.

-

Potential protective effects of antioxidants (e.g., N-acetyl-l-cysteine, trolox) can be assessed by co-incubation.

-

Fatty Acid Profiling in Human Samples

-

Objective: To identify potential lipid biomarkers for dementia by analyzing fatty acid profiles in blood.

-

Methodology: Plasma and red blood cell (RBC) samples are collected from demented patients and age-matched controls. Lipids are extracted, and fatty acid methyl esters are prepared. The fatty acid profile is then established using gas chromatography, often coupled with mass spectrometry (GC-MS) for precise identification and quantification of individual fatty acids, including hexacosanoic acid (C26:0).

Discussion and Future Directions

The available evidence strongly suggests that hexacosanoic acid is a neurotoxic molecule, contributing to neuroinflammation, oxidative stress, and cellular damage. Its accumulation in the plasma and red blood cells of patients with dementia points to a potential role as a biomarker and a pathogenic factor.

The role of ethylation on the bioavailability and activity of hexacosanoic acid remains an open and critical question. Studies with ethyl-EPA provide a mixed but valuable precedent. While showing some modest symptomatic benefits in certain contexts, it has not demonstrated significant disease-modifying effects in terms of preventing neurodegeneration. This suggests that while the ethyl ester form may alter the pharmacokinetic and pharmacodynamic properties of the fatty acid, it may not be sufficient to overcome the underlying pathology, or in some cases, could even be detrimental.

Future research should prioritize the following:

-

Direct Investigation of this compound: Studies are urgently needed to characterize the effects of this compound in in vitro neuronal and glial cell models and in animal models of neurodegeneration. Does ethylation alter its transport across the blood-brain barrier? Does it modify its incorporation into complex lipids? Does it mitigate or exacerbate the toxicity of the parent C26:0 molecule?

-

Mechanism of Action: Elucidating the precise signaling pathways affected by this compound is crucial. This includes its impact on peroxisomal function, mitochondrial health, inflammatory signaling, and oxidative stress pathways.

-

Biomarker Development: Further validation of hexacosanoic acid as a biomarker for various neurodegenerative diseases is warranted. Investigating whether this compound is present in biological fluids and if its levels correlate with disease progression could open new diagnostic avenues.

Conclusion

While direct evidence for the involvement of this compound in neurodegenerative diseases is currently lacking, the profound neurotoxicity of its parent compound, hexacosanoic acid, provides a strong rationale for its investigation. The insights gained from studies on other fatty acid ethyl esters, such as ethyl-EPA, offer a valuable framework for designing future experiments. This technical guide serves as a comprehensive resource to stimulate and inform further research into this potentially significant area of neurolipidomics, with the ultimate goal of identifying new therapeutic targets and strategies for debilitating neurodegenerative disorders.

References

- 1. bioengineer.org [bioengineer.org]

- 2. Very long-chain fatty acid accumulation causes lipotoxic response via 5-lipoxygenase in cerebral adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid profiles in demented patients: identification of hexacosanoic acid (C26:0) as a blood lipid biomarker of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl-EPA treatment improves motor dysfunction, but not neurodegeneration in the YAC128 mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl-eicosapentaenoate (E-EPA) attenuates motor impairments and inflammation in the MPTP-probenecid mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Very Long-Chain Fatty Acid Metabolism: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the intricacies of very long-chain fatty acid (VLCFA) metabolism is paramount for advancing the study of numerous physiological processes and developing therapies for a range of metabolic disorders. This in-depth technical guide provides a comprehensive overview of the core principles of VLCFA metabolism, from synthesis and transport to degradation. It includes detailed experimental protocols for VLCFA analysis, quantitative data for key metabolic enzymes, and visualizations of the critical pathways involved.

The Core Pathways: Synthesis, Transport, and Degradation of VLCFAs

Very long-chain fatty acids are fatty acids with chain lengths of 22 carbon atoms or more.[1] They are essential components of cellular lipids, such as sphingolipids and glycerophospholipids, and play crucial roles in various biological functions, including the formation of the skin barrier, maintenance of myelin, and retinal function.[2][3] The homeostasis of VLCFAs is tightly regulated through a balance of synthesis, transport, and degradation.[2]

VLCFA Synthesis: The Elongase Enzymes

VLCFAs are synthesized in the endoplasmic reticulum through a cyclical process of fatty acid elongation. This process involves a complex of enzymes, with the key substrate specificity being determined by the ELOVL (Elongation of Very Long-chain fatty acids) family of elongases.[4] There are seven known mammalian ELOVL enzymes (ELOVL1-7), each with distinct preferences for fatty acid chain length and saturation.

Table 1: Substrate Specificity of Human ELOVL Elongases

| ELOVL Isoform | Primary Substrates | Primary Products | Key Tissue Expression |

| ELOVL1 | C20:0-C24:0 Saturated & Monounsaturated FAs | C22:0-C26:0 Saturated & Monounsaturated FAs | Ubiquitous, high in skin, brain, testis |

| ELOVL2 | C20-C22 Polyunsaturated FAs (PUFAs) | C22-C24 PUFAs (e.g., DHA) | Liver, testis, retina, brain |

| ELOVL3 | C18:0-C22:0 Saturated & Monounsaturated FAs | C20:0-C24:0 Saturated & Monounsaturated FAs | Skin, liver (sebaceous glands) |

| ELOVL4 | C24 and longer FAs (Saturated and PUFA) | VLC-PUFAs (>C28) | Retina, brain, skin, testis |

| ELOVL5 | C18-C20 PUFAs | C20-C22 PUFAs | Liver, brain, adipose tissue |

| ELOVL6 | C12-C16 Saturated & Monounsaturated FAs | C18 Saturated & Monounsaturated FAs | Liver, adipose tissue, pancreas |

| ELOVL7 | C16-C18 Saturated & Monounsaturated FAs | C18-C20 Saturated & Monounsaturated FAs | Prostate, skin, lung |

This table is a synthesis of data from multiple sources, including references and.

The following diagram illustrates the general fatty acid elongation cycle.

Cellular Transport: The Role of ABCD Transporters